7-benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 7-benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (CAS: 797028-10-5; CID: 978639) is a purine dione derivative characterized by distinct substitutions at positions 1, 3, 7, and 8 of the purine core. Its molecular formula is C₂₀H₂₆N₆O₂, with a molecular weight of 382.46 g/mol . Key structural features include:
- 1,3-dimethyl groups on the purine ring.
- A benzyl group at position 7.
- A 4-methylpiperazinylmethyl substituent at position 8, introducing a flexible, nitrogen-rich moiety known to enhance solubility and modulate receptor interactions.
The compound’s SMILES notation is CN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C, and its InChIKey is FFEYGYQUKGEVCC-UHFFFAOYSA-N .
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-22-9-11-25(12-10-22)14-16-21-18-17(19(27)24(3)20(28)23(18)2)26(16)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEYGYQUKGEVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the purine core. One common synthetic route includes the reaction of a suitable purine derivative with a benzyl group donor and a methylating agent under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced purine derivatives.
Substitution: Introduction of various functional groups at specific positions on the purine ring.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of purine derivatives and features a complex structure that includes a benzyl group and a piperazine moiety. The molecular formula is with a molar mass of approximately g/mol . Its structural characteristics contribute to its biological activities.
Enzyme Inhibition
One of the notable applications of this compound is its role as an enzyme inhibitor . Specifically, it has been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV) , an enzyme implicated in glucose metabolism and diabetes management. DPP-IV inhibitors are crucial in the treatment of type 2 diabetes as they help to increase insulin levels and decrease blood sugar levels .
Table 1: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| 7-benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | DPP-IV | Not specified | |
| Other DPP-IV Inhibitors | Various | Varies |
Anticancer Activity
Recent studies have indicated that purine derivatives can exhibit anticancer properties . The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, modifications to the piperazine ring have shown promising results in inhibiting tumor growth in preclinical models .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects , potentially benefiting conditions such as Alzheimer's disease through modulation of neurotransmitter systems and reduction of oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine ring and benzyl group can significantly influence biological activity and selectivity toward specific targets .
Table 2: Structure-Activity Relationship Insights
| Modification | Biological Activity | Reference |
|---|---|---|
| Benzyl Group Variations | Altered DPP-IV inhibition | |
| Piperazine Substituents | Enhanced anticancer activity |
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Case Study 1: Diabetes Management
In a study involving diabetic animal models, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. This suggests its potential utility as a therapeutic agent for managing diabetes .
Case Study 2: Cancer Cell Line Testing
In vitro tests conducted on breast cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis at specific concentrations, indicating its potential as an anticancer drug candidate .
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine dione derivatives exhibit diverse pharmacological and physicochemical properties depending on substitutions at positions 7 and 8. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Physical Property Comparison
Key Observations
Substituent Effects on Lipophilicity :
- The 4-methylpiperazinylmethyl group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the 4-phenylpiperazinyl analog (XLogP3: 3.2) is more lipophilic, favoring blood-brain barrier penetration.
- Morpholinylmethyl and mercapto substituents reduce lipophilicity, enhancing aqueous solubility .
Biological Activity Trends: Piperazine-containing analogs (e.g., the target compound and 12k–12o in ) are explored for anticancer activity due to nitrogen-rich moieties interacting with kinase domains . 8-(3-Trifluoromethoxyphenoxy) derivatives show specificity as TRPC4/5 channel inhibitors, highlighting the role of electron-withdrawing groups in target engagement .
Synthetic Flexibility :
- The styryl group () and triazolylmethyl-piperazinyl hybrids () demonstrate the synthetic versatility of position 8 for introducing conjugated systems or bioisosteres .
Thermal Stability :
- High melting points in styryl derivatives (e.g., 357°C for Compound 16 ) suggest strong crystalline packing, whereas the target compound’s melting point is unreported but likely lower due to its flexible piperazine tail.
Research Implications
- Drug Design : The 4-methylpiperazinylmethyl group in the target compound is a strategic choice for improving solubility without excessive lipophilicity, a common challenge in CNS drug development.
- Structure-Activity Relationships (SAR) : Substituents at position 8 critically influence target selectivity. For example, 4-phenylpiperazinyl groups may enhance affinity for aminergic receptors, while morpholinylmethyl groups could favor polar binding pockets .
- Limitations : Biological data for the target compound are sparse in the provided evidence. Future studies should prioritize assays comparing its pharmacokinetics and efficacy against analogs.
Biological Activity
7-benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 302785-79-1, is a purine derivative that has garnered interest for its potential biological activities. This compound's structure includes a benzyl group and a piperazine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H24N6O2
- Molecular Weight : 368.43 g/mol
- Predicted Boiling Point : 575.3 ± 60.0 °C
- Density : 1.34 ± 0.1 g/cm³
- pKa : 7.37 ± 0.42
Research indicates that compounds similar to 7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)methyl purines often act as phosphodiesterase (PDE) inhibitors. Specifically, they may selectively inhibit PDE4 isoforms, which are involved in the hydrolysis of cyclic AMP (cAMP). By inhibiting these enzymes, the compounds can increase intracellular cAMP levels, leading to various biological effects such as anti-inflammatory responses and modulation of neurotransmitter signaling .
Anti-inflammatory Effects
Studies have shown that PDE4 inhibitors can reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD). For instance, selective PDE4 inhibitors have demonstrated efficacy in decreasing eosinophil peroxidase activity and improving lung histology in animal models of asthma .
Neuroprotective Properties
The inhibition of monoamine oxidase B (MAO-B) has been linked to neuroprotective effects against oxidative stress and neurodegeneration. Compounds with similar structures have been investigated for their ability to inhibit MAO-B activity, suggesting a potential role in neurodegenerative diseases such as Parkinson's disease .
Study on PDE Inhibition
In a study focusing on the development of selective PDE4 inhibitors, compounds structurally related to 7-benzyl-1,3-dimethyl purines were evaluated for their ability to enhance memory performance in animal models without causing emesis or sedation. The findings indicated that these compounds could effectively cross the blood-brain barrier and improve cognitive functions .
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of related benzyl derivatives on cancer cell lines. Results showed significant cytotoxicity at low concentrations (IC50 values around 0.99 μM), indicating potential applications in cancer therapy .
Comparative Analysis with Other Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
